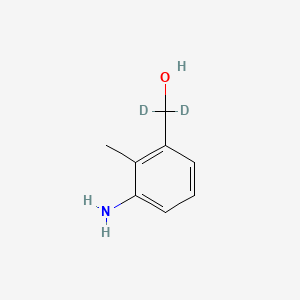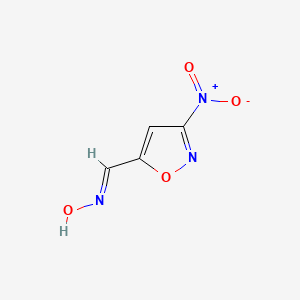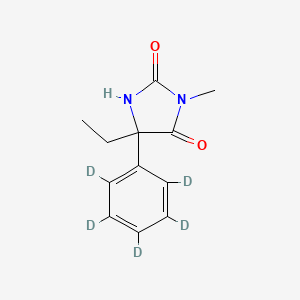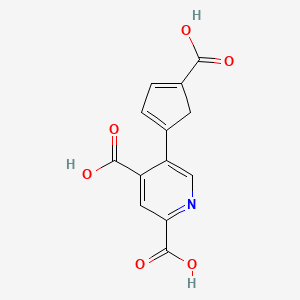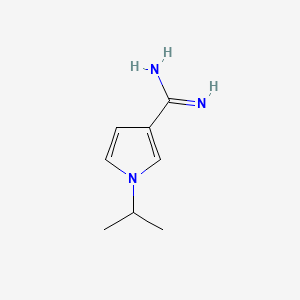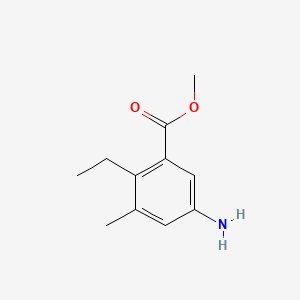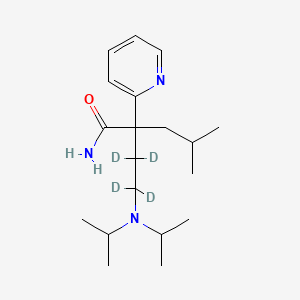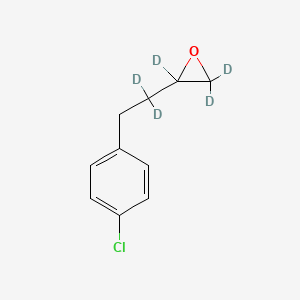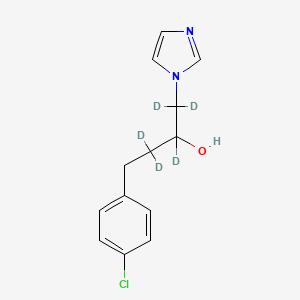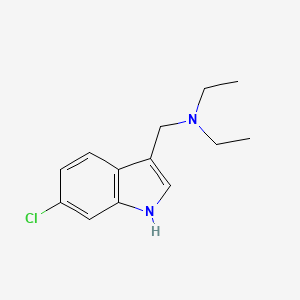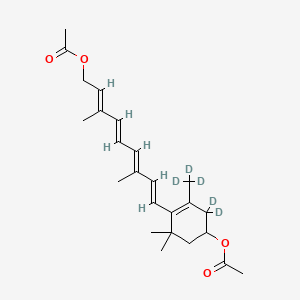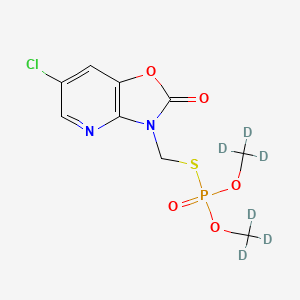
阿扎美磷-d6
描述
Azamethiphos-d6 is a deuterated form of Azamethiphos, an organophosphate insecticide known for its neurotoxic properties. It functions by inhibiting acetylcholinesterase, an enzyme crucial for neurotransmission. The deuterated version, Azamethiphos-d6, is often used in scientific research as a stable isotope-labeled compound .
科学研究应用
Azamethiphos-d6 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Employed in metabolic studies to track the distribution and breakdown of organophosphates.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and interactions.
Industry: Applied in the development of new insecticides and pesticides.
作用机制
Target of Action
Azamethiphos-d6, a deuterated form of Azamethiphos, is an organophosphate insecticide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
Azamethiphos-d6 inhibits the action of AChE . This inhibition prevents the breakdown of acetylcholine, allowing the electrical signal to continue without interruption . This overexcitation leads to the death of the organism . Azamethiphos-d6 penetrates through the cuticle or through the cuticle opening of the insect, and also acts by ingestion and absorption through the digestive system .
Biochemical Pathways
The inhibition of AChE by Azamethiphos-d6 disrupts the normal functioning of the nervous system . This disruption leads to overexcitation and eventually death of the organism .
Pharmacokinetics
Following oral administration to rats, Azamethiphos is well absorbed into the bloodstream . Part of the administered dose is hydrolyzed to various metabolites . Most of the administered dose is excreted through urine .
Result of Action
The inhibition of AChE by Azamethiphos-d6 leads to overexcitation and eventually death of the organism . It has been found that Azamethiphos causes changes in proteins within the fish when utilized as an insecticide in rainbow trout fish farming .
Action Environment
Azamethiphos-d6 is highly soluble in water . It is highly toxic to birds and aquatic invertebrates and moderately toxic to fish . Environmental factors such as temperature can influence the cellular damage caused by Azamethiphos .
生化分析
Biochemical Properties
Azamethiphos-d6, like its parent compound Azamethiphos, acts by inhibiting the enzyme acetylcholinesterase (AChE) . AChE is a vital enzyme for neurotransmission as it metabolizes the neurotransmitter acetylcholine at the synaptic cleft, terminating synaptic transmission .
Cellular Effects
Azamethiphos-d6, due to its neurotoxic properties, can cause cellular damage. For instance, in the oyster Ostrea chilensis, lipid peroxidation levels increased over time during exposure to both pesticide concentrations . Protein carbonyl levels in gills increased significantly in all experimental treatments .
Molecular Mechanism
The primary mechanism of action of Azamethiphos-d6 involves the inhibition of AChE . This inhibition occurs when Azamethiphos-d6 binds to the active site of the enzyme, leading to its inactivation . This inactivation disrupts neurotransmission, leading to paralysis and death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azamethiphos-d6 have been observed to change over time. For instance, in the gonads and gills of the oyster Ostrea chilensis, lipid peroxidation levels increased over time during exposure to both pesticide concentrations .
Dosage Effects in Animal Models
In animal models, the effects of Azamethiphos-d6 vary with different dosages. For instance, in a 52-week study in dogs, no reduction in brain cholinesterase activity was observed at a dose level of 2.72/2.86 mg/kg bw in males/females respectively .
Metabolic Pathways
Azamethiphos-d6, like Azamethiphos, is rapidly metabolized and excreted . The major metabolic pathway involves degradation to 2-amino-3-hydroxy-5-chloropyridine followed by glucuronic and sulphuric acid conjugation .
Transport and Distribution
Information on the transport and distribution of Azamethiphos-d6 within cells and tissues is currently limited. Azamethiphos, the parent compound, is known to be very well absorbed after oral administration and is rapidly metabolized and excreted .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Azamethiphos-d6 involves the incorporation of deuterium atoms into the molecular structure of Azamethiphos. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the parent compound are replaced with deuterium. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of Azamethiphos-d6 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and purity of the final product .
化学反应分析
Types of Reactions
Azamethiphos-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Chlorine dioxide (ClO2) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Halides and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Azamethiphos-d6. For example, oxidation can lead to the formation of 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one .
相似化合物的比较
Similar Compounds
Dimethoate: Another organophosphate insecticide with similar AChE inhibition properties.
Malathion: An organophosphate used in agriculture and public health for pest control.
Chlorpyrifos: Widely used in agriculture for controlling various pests.
Uniqueness
Azamethiphos-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where understanding the metabolic pathways and interactions of organophosphates is crucial .
属性
IUPAC Name |
3-[bis(trideuteriomethoxy)phosphorylsulfanylmethyl]-6-chloro-[1,3]oxazolo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKBTWQZTQIWDV-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCN1C2=C(C=C(C=N2)Cl)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN2O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675644 | |
| Record name | S-[(6-Chloro-2-oxo[1,3]oxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-bis[(~2~H_3_)methyl] phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189894-02-7 | |
| Record name | S-[(6-Chloro-2-oxo[1,3]oxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-bis[(~2~H_3_)methyl] phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


